3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:
-
Formation of the Pyrrole Core: : The initial step often involves the construction of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Sulfonylation: : The sulfonyl group is typically introduced through a sulfonylation reaction, where the chlorophenyl derivative is treated with a sulfonyl chloride in the presence of a base like pyridine.
-
Attachment of the Pyrrolidine Moiety: : The final step involves the attachment of the pyrrolidine moiety. This can be achieved through a nucleophilic substitution reaction, where the pyrrole derivative reacts with an ethylpyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to pyrrole N-oxides, while reduction can yield sulfides or thiols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
- 3-[(4-methylphenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
- 3-[(4-fluorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential bioactivity, distinguishing it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H26ClN3O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H26ClN3O2S/c1-4-22-11-5-6-16(22)12-23-14(3)13(2)18(19(23)21)26(24,25)17-9-7-15(20)8-10-17/h7-10,16H,4-6,11-12,21H2,1-3H3 |
InChI Key |
QLLWJKFVKNKSOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2C(=C(C(=C2N)S(=O)(=O)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.